molecular formula C13H16Cl2N2O4S B2684683 2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)butanamide CAS No. 1008267-99-9

2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)butanamide

Cat. No.: B2684683
CAS No.: 1008267-99-9
M. Wt: 367.24
InChI Key: USNKQFHCKSLJFF-UHFFFAOYSA-N
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Description

2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)butanamide is a synthetic organic compound. It is characterized by the presence of an acetamido group, a dichlorophenyl group, and a methylsulfonyl group attached to a butanamide backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)butanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the acetamido group: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride.

    Introduction of the dichlorophenyl group: This step might involve a nucleophilic substitution reaction where a suitable dichlorophenyl halide reacts with an intermediate compound.

    Attachment of the methylsulfonyl group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.

    Formation of the butanamide backbone: This involves constructing the carbon chain and introducing the amide functionality through reactions like amidation.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, use of catalysts, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions could target the amide or sulfonyl groups, potentially yielding amines or thiols.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amines.

Scientific Research Applications

2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)butanamide could have various applications in scientific research:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.

    Medicine: Exploring its potential as a pharmaceutical agent.

    Industry: Using it as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action would depend on its specific biological or chemical activity. For instance, if it has antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include proteins, enzymes, or DNA.

Comparison with Similar Compounds

Similar Compounds

    2-acetamido-N-(2,3-dichlorophenyl)-4-(methylthio)butanamide: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)pentanamide: Similar structure but with a pentanamide backbone.

Uniqueness

The presence of the methylsulfonyl group might impart unique chemical reactivity and biological activity compared to similar compounds. This could affect its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

2-acetamido-N-(2,3-dichlorophenyl)-4-methylsulfonylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O4S/c1-8(18)16-11(6-7-22(2,20)21)13(19)17-10-5-3-4-9(14)12(10)15/h3-5,11H,6-7H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNKQFHCKSLJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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